tert-Butyl (5-bromothiophen-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRAKMCHAPMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662915 | |
| Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943321-89-9 | |
| Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 943321-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Boc Protection of 5-Bromothiophen-2-amine
Method Overview:
The most straightforward approach to synthesize tert-Butyl (5-bromothiophen-2-yl)carbamate involves the direct protection of the amino group of 5-bromothiophen-2-amine with di-tert-butyl dicarbonate (Boc2O). This reaction is typically carried out under mild basic conditions to neutralize the acid generated and promote carbamate formation.
- Dissolve 5-bromothiophen-2-amine in an organic solvent such as dichloromethane or tetrahydrofuran.
- Add a base, commonly triethylamine or sodium bicarbonate, to the solution to scavenge the acid formed during the reaction.
- Slowly add di-tert-butyl dicarbonate (Boc2O) at 0 °C to room temperature.
- Stir the reaction mixture for several hours until completion.
- Work up by aqueous extraction, drying, and purification (e.g., silica gel chromatography).
Reaction Scheme:
$$
\text{5-Bromothiophen-2-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}
$$
Yield and Purity:
Typical yields range from 70% to 90%, with high purity obtained after chromatographic purification.
Synthesis via Hydroxylamine Derivatives and Carbamate Formation
Method Overview:
An alternative, more elaborate method involves preparing tert-butyl carbamate derivatives of hydroxylamine intermediates, which can then be converted into the target compound via further functionalization.
- Preparation of tert-butyl hydroxylamine carbamate (BocNHOH) from hydroxylamine hydrochloride and Boc2O under biphasic conditions with potassium carbonate as base.
- Subsequent reaction of BocNHOH with brominated thiophene derivatives under base-mediated conditions to form the carbamate.
Representative Procedure (Adapted from Intramolecular Decarboxylative Synthesis Studies):
- Hydroxylamine hydrochloride (NH2OH·HCl) is suspended with K2CO3 in diethyl ether and water, stirred to evolve CO2.
- Boc2O is added dropwise at 0 °C, stirring continued at room temperature for 12 h.
- Organic phase is separated, concentrated, and the product purified by recrystallization (yield ~80%).
- This Boc-protected hydroxylamine can then be used for further coupling with bromothiophenes.
- Allows for more complex modifications and functional group tolerance.
- Useful in multi-step syntheses where intermediate protection is required.
Research Findings and Notes on Preparation
- The Boc protection strategy is widely favored due to its simplicity, mild conditions, and high selectivity for amines without affecting the bromothiophene ring.
- The reaction conditions (temperature, solvent, base) are critical to avoid debromination or side reactions on the thiophene ring.
- Purification is generally achieved by silica gel chromatography using hexane/ethyl acetate mixtures, with ratios adjusted to optimize separation.
- Characterization data typically include ^1H NMR, ^13C NMR, and melting point determination, confirming the integrity of the carbamate and bromothiophene moieties.
- Alternative synthetic routes involving silyl-protected intermediates and benzoyl derivatives have been reported but are more complex and less commonly used for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Direct Boc protection of amine | 5-bromothiophen-2-amine, Boc2O, base, DCM | Simple, mild, high selectivity | 70–90% | Most common method; avoid harsh conditions |
| Hydroxylamine derivative route | NH2OH·HCl, Boc2O, K2CO3, Et2O/H2O biphasic | Allows complex modifications | ~80% | Multi-step; useful for advanced syntheses |
| Silyl-protected intermediates | Boc-protected hydroxylamine, TBSCl, benzoyl chloride | More complex, multi-step | 80–90% | Less common; used in specialized syntheses |
| Stock solution preparation | DMSO, PEG300, Tween 80, corn oil | Facilitates application | N/A | Important for formulation and handling |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (5-bromothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4)
Substitution: : Sodium azide (NaN3), potassium iodide (KI)
Major Products Formed
Oxidation: : Thiophene-2,5-dione
Reduction: : 5-Bromo-2-thiophenethanol
Substitution: : 5-Azido-2-thiophene or 5-Iodo-2-thiophene
Scientific Research Applications
Tert-Butyl (5-bromothiophen-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: : In the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: : As a precursor in the synthesis of drugs that target specific biological pathways.
Industry: : In the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (5-bromothiophen-2-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences between tert-Butyl (5-bromothiophen-2-yl)carbamate and related compounds:
Physicochemical Properties
- Solubility : The target compound’s thiophene ring confers moderate lipophilicity (LogP ~2.5), whereas alkyl chain derivatives (e.g., tert-Butyl (5-bromopentyl)carbamate) are more lipophilic (LogP ~3.1), influencing their membrane permeability .
- Stability: Tert-butyl carbamates are generally acid-labile, but electron-withdrawing bromine substituents slightly enhance hydrolytic stability compared to non-halogenated analogs .
Biological Activity
tert-Butyl (5-bromothiophen-2-yl)carbamate is an organic compound characterized by its unique structure, which includes a brominated thiophene moiety and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₉H₁₂BrNO₂S
- Molecular Weight : 278.17 g/mol
- CAS Number : 943321-89-9
The presence of the bromine atom at the 5-position of the thiophene ring enhances its reactivity and biological activity, making it a compound of interest for various therapeutic applications .
Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Techniques used to study these interactions include:
- Molecular Docking : Predicts how the compound binds to target proteins.
- Surface Plasmon Resonance : Measures binding affinities.
- Enzyme Inhibition Assays : Assesses the compound's ability to inhibit enzyme activity.
Initial findings suggest that this compound could exhibit inhibitory effects on key proteins involved in disease pathways, although detailed studies are still needed.
Comparative Biological Activity
A comparative analysis of similar compounds reveals distinct biological profiles. Below is a table summarizing key features and potential activities:
| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₂BrNO₂S | Brominated thiophene, carbamate group | Antimicrobial, enzyme inhibition |
| Tert-butyl N-(5-bromo-2-thienyl)methylcarbamate | C₉H₁₂BrNO₂S | Similar structure, different substituents | Antiproliferative |
| Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate | C₉H₁₂BrN₂O₂ | Contains a pyridine ring | Anticancer properties |
| N-Boc-2-(5-bromo-2-thienyl)ethanamine | C₉H₁₂BrN₂O₂ | Amine instead of carbamate | Neuroprotective effects |
This table highlights how structural variations can influence biological activity, suggesting that this compound may have unique therapeutic potentials.
Antimicrobial Activity
A study investigated the antimicrobial properties of several carbamate derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, with potential applications in developing new antibiotics.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound demonstrated moderate inhibition of acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the primary synthetic routes for tert-Butyl (5-bromothiophen-2-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 5-bromothiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O) in a two-phase solvent system (e.g., DCM/water) under basic conditions (e.g., NaHCO₃). Key parameters include:
- Temperature : Reaction at 0–5°C minimizes side reactions like Boc-group hydrolysis .
- Stoichiometry : A 1.1:1 molar ratio of Boc₂O to amine ensures efficient carbamate formation while avoiding excess reagent .
- Workup : Acidic extraction (pH 5–6) removes unreacted amine, followed by neutralization to isolate the product .
Yields typically range from 70–85%, with purity confirmed via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (5-bromothiophen-2-yl)carbamate?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The thiophene ring protons resonate at 6.8–7.2 ppm, with deshielding due to the bromine substituent .
- IR Spectroscopy : Key peaks include N-H stretch (~3350 cm⁻¹, carbamate) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 290 (C₉H₁₂BrNO₂S) with isotopic patterns confirming bromine .
Q. How can researchers optimize purification of tert-Butyl (5-bromothiophen-2-yl)carbamate from byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of hexane/EtOAc (4:1 to 2:1). The product elutes after polar byproducts (e.g., unreacted amine) .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours, achieving >95% purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of tert-Butyl (5-bromothiophen-2-yl)carbamate in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The 5-bromo substituent on thiophene shows high electrophilicity (f⁻ ~0.15), favoring Suzuki-Miyaura coupling .
- Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in aryl-aryl bond formation .
Q. What strategies resolve contradictions in NMR data during structural confirmation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform at 25°C and −40°C to detect dynamic processes (e.g., rotameric equilibria) that broaden signals .
- 2D Experiments : HSQC and HMBC correlate thiophene C-Br (δC ~115 ppm) with adjacent protons, confirming substitution patterns .
- X-ray Crystallography : Use SHELXL for refinement. The thiophene ring’s dihedral angle with the carbamate group (~15°) affects reactivity .
Q. How can researchers design experiments to probe the stability of tert-Butyl (5-bromothiophen-2-yl)carbamate under acidic/basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor Boc deprotection via HPLC under varying pH (e.g., 1M HCl vs. 1M NaOH). Half-life (t₁/₂) in HCl is ~2 hours (25°C), while NaOH causes rapid degradation (t₁/₂ <10 min) .
- Activation Energy : Calculate using Arrhenius plots from data at 25°C, 40°C, and 60°C. Eₐ for acidic hydrolysis is ~45 kJ/mol .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., EGFR kinase) with ATP-competitive probes. IC₅₀ values correlate with electron-withdrawing effects of the bromothiophene moiety .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay. Derivatives with appended triazole rings show IC₅₀ ~10 µM .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported melting points for tert-Butyl (5-bromothiophen-2-yl)carbamate?
- Methodological Answer :
- DSC Analysis : Perform differential scanning calorimetry at 5°C/min. Polymorphic forms (e.g., α- and β-crystalline phases) may explain variations (reported mp: 98–103°C) .
- Purity Assessment : Compare HPLC area% (>99% purity samples melt sharply at 101°C ±1°C) .
Q. What statistical approaches validate reproducibility in multi-step syntheses involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, catalyst loading). A 2³ factorial model identifies DMF as critical for Suzuki coupling yields (p <0.05) .
- Control Charts : Track intermediate purity across 10 batches; R-charts detect outliers (>2σ) in Boc-deprotection efficiency .
Safety & Handling
Q. Q. What PPE and engineering controls are essential for safe handling of tert-Butyl (5-bromothiophen-2-yl)carbamate?
- Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and lab coats. Use OV/AG/P99 respirators if airborne particulates are detected .
- Ventilation : Maintain fume hood airflow ≥0.5 m/s during synthesis. Store in amber glass bottles under N₂ to prevent bromine liberation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
